molecular formula C18H18ClIN6O4 B1684119 Namodenoson CAS No. 163042-96-4

Namodenoson

Cat. No. B1684119
M. Wt: 544.7 g/mol
InChI Key: IPSYPUKKXMNCNQ-PFHKOEEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Namodenoson is a small molecule A3 adenosine receptor (A3AR) agonist . It belongs to the class of organic compounds known as purine nucleosides .


Synthesis Analysis

Namodenoson is developed by Can-Fite for non-alcoholic fatty liver disease, liver cancer, and pancreatic cancer . It has been evaluated in a phase I/II study in patients with advanced hepatocellular carcinoma (HCC), where it was found to be safe and well tolerated .


Molecular Structure Analysis

Namodenoson, also known as CF102 or CL-IB-MECA, is a 2-chloro analog of the protoypical agonist CF101. Its molecular formula is C18H18ClN6O4, and its molecular weight is 544.73 Da .


Chemical Reactions Analysis

Namodenoson, as an A3AR agonist, induces de-regulation of the Wnt and NF-kB signaling pathways, resulting in apoptosis of HCC cells .


Physical And Chemical Properties Analysis

Namodenoson is a highly selective orally bioavailable A3AR agonist .

Scientific Research Applications

Advanced Hepatocellular Carcinoma Treatment

Namodenoson, an A3 adenosine-receptor agonist, has been investigated for its potential in treating advanced hepatocellular carcinoma (HCC), particularly in patients with moderate hepatic dysfunction (Child–Pugh B). A phase II randomized placebo-controlled trial revealed that while there was no overall survival advantage in the general cohort, significant improvement in 12-month overall survival was noted in a specific subgroup with Child–Pugh scores of 7 (Stemmer et al., 2021).

Non-Alcoholic Steatohepatitis (NASH) Treatment

Namodenoson has shown promise in treating non-alcoholic steatohepatitis (NASH). In murine models, it was observed to reduce the non-alcoholic fatty liver disease activity score, demonstrating anti-inflammatory and anti-steatotic effects. This efficacy is attributed to its action as a selective agonist of the A3 adenosine receptor, highly expressed in pathological liver cells, and its impact on the PI3K/NF-κB/Wnt/β-catenin signaling pathway (Fishman et al., 2019).

Antineoplastic Activity

Namodenoson has shown potential antineoplastic activity. Its mechanism involves selective binding and activation of the A3 adenosine receptor (A3AR), leading to deregulation of Wnt and NF-κB signal transduction pathways and potentially inducing apoptosis in A3AR-expressing tumor cells. A3AR is highly expressed on the cell surfaces of various solid tumor types, including hepatocellular carcinoma (HCC) cells, playing a significant role in cellular proliferation (Definitions, 2020).

Clinical Trials and Drug Development

Namodenoson has been subject to clinical trials and drug development for various indications. Phase II studies have demonstrated its safety and potential efficacy in treating liver cancer, particularly in patients with advanced disease and a Child–Pugh B score of 7. A pivotal phase III study for this patient population has been approved by the FDA and the EMA. Additionally, namodenoson is being developed to treat NASH, with phase IIa studies showing anti-inflammatory, anti-fibrosis, and anti-steatosis effects (Fishman, 2022).

Safety And Hazards

Namodenoson has been found to be safe and well tolerated in a phase I healthy volunteer study and in a phase I/II study in patients with advanced HCC . No treatment-related deaths were reported .

Future Directions

Based on the positive efficacy signal in HCC Child–Pugh B (CPB) hepatic dysfunction patients and the favorable safety profile of namodenoson, a phase III study is underway . Namodenoson is also being evaluated in a Phase IIb trial for the treatment of steatotic liver disease (SLD), and the company is planning a Phase IIa study in pancreatic cancer .

properties

IUPAC Name

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSYPUKKXMNCNQ-PFHKOEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClIN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167504
Record name 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro-IB-MECA

CAS RN

163042-96-4
Record name Namodenoson [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163042964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Namodenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-IB-MECA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAMODENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07JR07J6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Namodenoson
Reactant of Route 2
Reactant of Route 2
Namodenoson
Reactant of Route 3
Namodenoson
Reactant of Route 4
Namodenoson
Reactant of Route 5
Reactant of Route 5
Namodenoson
Reactant of Route 6
Reactant of Route 6
Namodenoson

Citations

For This Compound
143
Citations
R Safadi, M Braun, A Francis, Y Milgrom… - Alimentary …, 2021 - Wiley Online Library
… namodenoson in a dose‐dependent manner. The difference between change from baseline (CFB) for ALT in the namodenoson … Serum AST levels also decreased with namodenoson in …
Number of citations: 18 onlinelibrary.wiley.com
SM Stemmer, NS Manojlovic, MV Marinca, P Petrov… - 2019 - ascopubs.org
… OR (9%) with namodenoson vs 0% for placebo. Namodenoson was generally well-tolerated, … Conclusions: Namodenoson has demonstrated favorable clinical safety profile in patients …
Number of citations: 10 ascopubs.org
SM Stemmer, NS Manojlovic, MV Marinca, P Petrov… - Cancers, 2021 - mdpi.com
… The study included 50 patients in the namodenoson arm and 28 … namodenoson; however, in patients with CP score of 7 (34 namodenoson-treated, 22 placebo-treated), namodenoson …
Number of citations: 22 www.mdpi.com
I Itzhak, A Bareket-Samish, P Fishman - Biomolecules, 2023 - mdpi.com
… Western blot analyses showed that namodenoson treatment modulated the expression … namodenoson. In conclusion, our findings support the continued development of namodenoson …
Number of citations: 2 www.mdpi.com
P Fishman, S Cohen, I Itzhak… - International …, 2019 - spandidos-publications.com
… de‑regulated, supporting the anti‑fibrotic effect of Namodenoson. On the whole, the findings of this study demonstrate that Namodenoson exerts an anti‑NASH effect mediated via the de‑…
Number of citations: 30 www.spandidos-publications.com
P Fishman - Molecules, 2022 - mdpi.com
… was observed in both the namodenoson 12.5 mg and namodenoson 25 mg treatment groups throughout the study, with a greater decrease observed in the namodenoson 25 mg group (…
Number of citations: 14 www.mdpi.com
A SALHAB, F BARER, R SAFAdI - ingentaconnect.com
… de-regulated, supporting the anti-fibrotic effect of Namodenoson. On the whole, the findings of this study demonstrate that Namodenoson exerts an anti-NASH effect mediated via the de-…
Number of citations: 3 www.ingentaconnect.com
P Fishman, SM Stemmer, A Bareket-Samish… - Purinergic …, 2023 - Springer
… in patients with advanced HCC, namodenoson was safe and well … Partial response was achieved in 9% of namodenoson-… safety profile of namodenoson, a phase III study is underway. …
Number of citations: 4 link.springer.com
P Fishman, A Bareket-Samish, I Itzhak - 2023 - ascopubs.org
… Western blot analyses showed that namodenoson treatment … nanomolar concentrations of namodenoson inhibit the growth … Thus, these results support a potential role for namodenoson …
Number of citations: 0 ascopubs.org
P Fishman, R Lencioni, SM Stemmer, M Farbstein… - 2023 - ascopubs.org
… ) continued treatment with namodenoson under an open… namodenoson can result in a complete and long-term response. The findings support the clinical development of namodenoson …
Number of citations: 0 ascopubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.